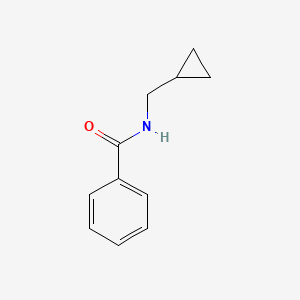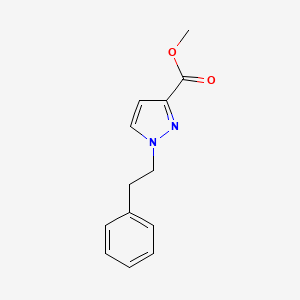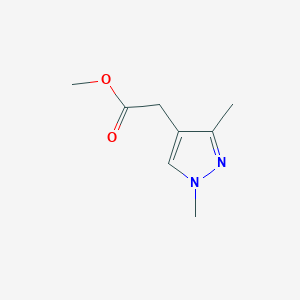methyl-lambda6-sulfanone CAS No. 2649070-46-0](/img/structure/B6600304.png)
[(chlorosulfonyl)imino](ethyl)methyl-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorosulfonyl)imino(ethyl)methyl-lambda6-sulfanone, or CIE6, is a synthetic compound that has been used in scientific research for a variety of applications. It is a versatile compound that has been used in a variety of experiments, including those involving biochemical and physiological effects. CIE6 has been used in the synthesis of various compounds, as well as in the study of the mechanism of action of certain compounds.
Mécanisme D'action
CIE6 is thought to act by inhibiting the activity of certain enzymes. In particular, it is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many compounds. By inhibiting these enzymes, CIE6 can alter the metabolism of certain compounds and can thus affect their biochemical and physiological effects.
Biochemical and Physiological Effects
CIE6 has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the body, as well as the effects of various environmental toxins. CIE6 has also been used to study the effects of various hormones and other compounds on the body.
Avantages Et Limitations Des Expériences En Laboratoire
CIE6 has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is readily available. In addition, it is relatively stable, and is not toxic. However, CIE6 is not suitable for all experiments, as it has some limitations. In particular, it is not suitable for experiments involving the study of the metabolism of certain compounds, as it can alter the metabolism of these compounds.
Orientations Futures
CIE6 has been used in a variety of scientific research applications, and there are many potential future directions for research. For example, CIE6 could be used to study the effects of various environmental toxins on the body, or to study the effects of various hormones on the body. In addition, CIE6 could be used to study the effects of various drugs on the body, or to study the effects of various compounds on the metabolism of certain compounds. Finally, CIE6 could be used to study the mechanisms of action of various compounds, or to study the effects of various compounds on the body.
Méthodes De Synthèse
CIE6 is synthesized by a two-step process. The first step involves the reaction of a chlorosulfonyl halide with an amine in the presence of an acid catalyst. This reaction produces a chlorosulfonylimine, which is then reacted with a methylene compound in the presence of a base catalyst. This produces CIE6. The synthesis of CIE6 is relatively straightforward and can be accomplished in a laboratory setting.
Applications De Recherche Scientifique
CIE6 has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including those used in drug development. It has also been used in the study of the mechanism of action of certain compounds. In addition, CIE6 has been used in the study of biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
N-(ethyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO3S2/c1-3-9(2,6)5-10(4,7)8/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOZNPCVAQIWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=NS(=O)(=O)Cl)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Chlorosulfonyl)imino](ethyl)methyl-lambda6-sulfanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)






![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)
